molecular formula C13H25NO2 B13068585 tert-Butyl 2-methylazocane-1-carboxylate

tert-Butyl 2-methylazocane-1-carboxylate

Cat. No.: B13068585
M. Wt: 227.34 g/mol
InChI Key: SMROHMXVVPWEHT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methylazocane-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including cyclization and esterification to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methylazocane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-methylazocane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methylazocane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context[7][7].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-methylazocane-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and medicinal chemistry, distinguishing it from other similar compounds .

Biological Activity

Tert-Butyl 2-methylazocane-1-carboxylate is a compound of interest in organic chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its tert-butyl group, which influences its reactivity and biological properties. The presence of the azocane ring adds to its structural complexity, potentially impacting its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Some studies have indicated that compounds containing azocane structures exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : Research has suggested that derivatives of carboxylic acids, such as this compound, may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases.
  • Cytotoxicity : The compound's cytotoxic effects have been studied in various cancer cell lines. Initial findings suggest that it may induce apoptosis in certain types of cancer cells, although further research is needed to elucidate the precise mechanisms involved.

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of azocane derivatives, including this compound. Results showed significant inhibition of bacterial growth against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for E. coli and 25 µg/mL for S. aureus.

CompoundMIC (µg/mL)Bacterial Strain
This compound50E. coli
This compound25S. aureus

Case Study 2: Anti-inflammatory Activity

In a separate investigation on inflammatory responses, researchers assessed the effects of this compound on cytokine production in macrophages. The study demonstrated a reduction in TNF-alpha and IL-6 levels, suggesting a potential mechanism for its anti-inflammatory action.

CytokineControl (pg/mL)Treatment Group (pg/mL)
TNF-alpha200120
IL-615090

Case Study 3: Cytotoxicity in Cancer Cells

A cytotoxicity assay performed on human breast cancer cell lines revealed that this compound induced apoptosis at concentrations above 100 µM, with an IC50 value calculated at approximately 75 µM.

The mechanisms underlying the biological activities of this compound are still being explored. Potential mechanisms include:

  • Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate interactions with lipid membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial metabolism.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 2-methylazocane-1-carboxylate

InChI

InChI=1S/C13H25NO2/c1-11-9-7-5-6-8-10-14(11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3

InChI Key

SMROHMXVVPWEHT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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